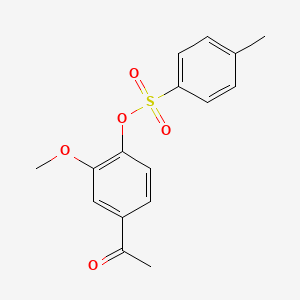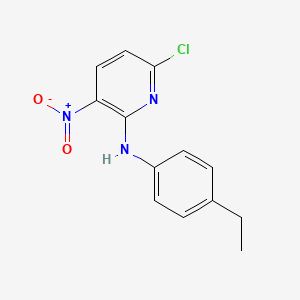
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a sulfonic acid group attached to a toluene ring, with an ester linkage to a 4-acetyl-2-methoxy-phenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester typically involves the esterification of toluene-4-sulfonic acid with 4-acetyl-2-methoxy-phenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active sulfonic acid, which then interacts with specific molecular pathways. These interactions can modulate biochemical processes and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene-4-sulfonic acid: A simpler compound with similar sulfonic acid functionality.
4-Acetyl-2-methoxy-phenol: Shares the acetyl and methoxy groups but lacks the sulfonic acid ester linkage.
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different aromatic substitutions.
Uniqueness
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ester linkage provides additional reactivity compared to simpler sulfonic acid derivatives .
Propriétés
Formule moléculaire |
C16H16O5S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O5S/c1-11-4-7-14(8-5-11)22(18,19)21-15-9-6-13(12(2)17)10-16(15)20-3/h4-10H,1-3H3 |
Clé InChI |
DLFOLRWDLRMDPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile](/img/structure/B8692598.png)
![5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B8692610.png)






![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)


![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)

